2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide
Description
Properties
CAS No. |
1207020-84-5 |
|---|---|
Molecular Formula |
C23H19ClN6O2 |
Molecular Weight |
446.9 |
IUPAC Name |
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C23H19ClN6O2/c1-2-15-3-9-18(10-4-15)25-21(31)14-30-23(32)28-11-12-29-20(22(28)27-30)13-19(26-29)16-5-7-17(24)8-6-16/h3-13H,2,14H2,1H3,(H,25,31) |
InChI Key |
GIIHIEQHLHMXJT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide is a complex organic molecule with significant potential for various biological activities. Its structural uniqueness arises from the combination of pyrazolo and triazolo frameworks, which may enhance its interaction with biological targets such as enzymes and receptors.
Chemical Structure
The molecular formula of this compound is C23H19ClN6O3 , and it has a molecular weight of 462.89 g/mol . The structural configuration includes multiple functional groups that contribute to its biological reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C23H19ClN6O3 |
| Molecular Weight | 462.89 g/mol |
| Key Functional Groups | Acetamide, Chlorophenyl |
Preliminary studies suggest that the compound may exhibit various mechanisms of action, primarily through:
- DNA Intercalation : The ability to intercalate into DNA may disrupt replication and transcription processes, which is crucial for its potential anticancer activity.
- Enzyme Inhibition : The compound's structural motifs are indicative of potential interactions with key enzymes involved in metabolic pathways.
Anticancer Properties
Research indicates that compounds with similar structures have demonstrated significant anticancer activities. The intercalation into DNA can lead to the inhibition of cancer cell proliferation. This property is particularly relevant for compounds targeting rapidly dividing cells.
Anti-inflammatory Effects
The presence of specific functional groups suggests a potential for anti-inflammatory activity. Compounds within this class are often explored for their ability to modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
Similar compounds have shown promising antimicrobial properties, suggesting that this compound may also possess the ability to inhibit bacterial growth or viral replication.
Study 1: DNA Binding Affinity
A study investigated the binding affinity of the compound to DNA using spectroscopic methods. Results indicated a strong interaction with DNA, supporting its potential as an anticancer agent.
Study 2: Enzyme Interaction
Another research effort focused on the enzyme inhibition profile of similar compounds. The findings suggested that modifications in the compound's structure could enhance its inhibitory effects on specific enzymes linked to cancer metabolism.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C23H19ClN6O3 | Anticancer, Anti-inflammatory |
| 2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9-pentazatricyclo[7.3.0.02,6]dodeca... | C23H19ClN6O3 | Anticancer |
| Methyl 4-({2-[9-(4-chlorophenyl)-3-oxopyrazo... | C23H19ClN6O2 | Antimicrobial |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Substituents
N-(3,4-Dimethylphenyl)-2-[9-(4-Methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide ()
- Substituent Differences :
- Aromatic Group : 4-Methoxyphenyl (vs. 4-chlorophenyl in the target compound).
- Acetamide Side Chain : N-(3,4-dimethylphenyl) (vs. N-(4-ethylphenyl)).
- Physicochemical Properties :
- Molecular Weight: 442.48 g/mol (vs. ~455 g/mol for the target compound, estimated).
- logP: 3.75 (indicative of moderate lipophilicity).
- Polar Surface Area: 74.01 Ų (suggests moderate solubility).
This analog demonstrates how electron-donating groups (methoxy) versus electron-withdrawing groups (chloro) influence electronic properties and solubility. The 3,4-dimethylphenyl side chain may reduce metabolic stability compared to the 4-ethylphenyl group due to steric hindrance .
5-[5-(4-Methoxyphenyl)-3,8-Diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol ()
- Core Structure : Pyrrolo-thiazolo-pyrimidine fused with triazole (vs. pyrazolo-triazolo-pyrazine).
- Substituents : 4-Methoxyphenyl and phenyl groups.
- The triazole-thiol group enhances hydrogen-bonding capacity compared to the acetamide side chain.
This compound highlights the impact of heterocyclic core variations on bioactivity and solubility. The sulfur atom may confer distinct metabolic pathways .
Analogs with Similar Acetamide Moieties
AP-PROTAC-1 ()
- Core Structure: Thieno-triazolo-diazepine with a PROTAC (PROteolysis-TArgeting Chimera) design.
- Substituents :
- 4-Chlorophenyl group (shared with the target compound).
- Complex diazenyl-benzyl-acetamide side chain.
- Functional Relevance : The acetamide linkage is critical for E3 ligase binding in PROTACs, suggesting the target compound’s side chain could be optimized for targeted protein degradation .
Bioactive Triazolo-Pyrazine Derivatives ()
- Compound 12: 2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide. Features a phenoxyacetamide side chain (vs. N-arylacetamide in the target compound). Demonstrated synthetic versatility via reactions with chloroacetamide derivatives .
- Compound 16: Antioxidant-conjugated triazolo-pyrazine with a di-tert-butyl-hydroxyl group.
Data Table: Key Comparative Properties
Research Implications and Limitations
- Substituent Effects : Chlorine and ethyl groups enhance lipophilicity and metabolic stability compared to methoxy and methyl groups .
- Core Modifications : Thiazolo or diazepine cores () introduce divergent electronic profiles and binding modes.
- Limitations : Direct bioactivity data for the target compound are absent in the provided evidence. Future studies should prioritize enzymatic assays and ADMET profiling.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized pyrazolo-triazolo-pyrazine intermediates. Key steps include:
- Step 1 : Cyclocondensation of substituted pyrazole and triazole precursors under reflux in ethanol or DMF .
- Step 2 : Introduction of the 4-chlorophenyl group via nucleophilic aromatic substitution (SNAr) at 80–100°C .
- Step 3 : Acetamide coupling using α-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMSO) .
- Characterization : Confirmation via ¹H/¹³C NMR to verify regioselectivity and LC-MS for purity (>95%) .
Q. Which analytical techniques are critical for validating the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) identifies protons on aromatic (δ 7.2–8.1 ppm) and acetamide (δ 2.1–2.3 ppm) moieties. ¹³C NMR confirms carbonyl (C=O, δ 168–170 ppm) and triazolo-pyrazine carbons .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 482.9 for C₂₂H₁₆ClN₆O₂S) ensures molecular integrity .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times compared to standards .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?
- Methodological Answer :
- Solvent Selection : Use DMF or THF for improved solubility of intermediates, reducing side reactions .
- Catalysis : Add Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency during triazolo-pyrazine formation .
- Temperature Control : Maintain stepwise heating (e.g., 50°C for SNAr, 110°C for cyclocondensation) to prevent decomposition .
- Byproduct Mitigation : Implement column chromatography (silica gel, hexane:EtOAc gradients) for intermediate purification .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature (VT) NMR : Conduct experiments at 25–60°C to detect dynamic processes (e.g., rotamers) causing split signals .
- 2D NMR (COSY, NOESY) : Map coupling between protons to confirm spatial arrangements (e.g., acetamide orientation) .
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
Q. How to design assays for evaluating the compound’s biological activity and mechanism of action?
- Methodological Answer :
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., triazolo-pyrazines as kinase inhibitors) .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence polarization (FP) or TR-FRET for IC₅₀ determination .
- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Mechanistic Studies :
- Molecular Docking : AutoDock Vina to predict binding poses in ATP-binding pockets .
- Western Blotting : Assess downstream signaling proteins (e.g., p-AKT, ERK) post-treatment .
Key Methodological Considerations
- Contradiction Analysis : Cross-validate NMR data with X-ray crystallography (if crystals are obtainable) to resolve ambiguities .
- Pharmacokinetic Profiling : Use in vitro microsomal stability assays (human liver microsomes) to predict metabolic liabilities .
- Safety Screening : Refer to GHS-compliant protocols for acute toxicity testing (e.g., zebrafish models) before in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
